WAY-607695

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

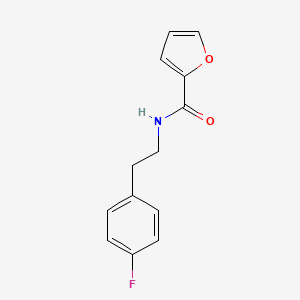

N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c14-11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMVTQDRELNXRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma of WAY-607695: A Case of Undisclosed Scientific Data

Despite its commercial availability and purported activity as a 5-HT1A receptor agonist, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of empirical data to substantiate the mechanism of action of WAY-607695. This in-depth technical guide sought to elucidate the core pharmacology of this compound for researchers, scientists, and drug development professionals. However, the absence of published studies detailing its binding affinity, functional efficacy, and downstream signaling pathways precludes a complete analysis.

Compound Identity

| Compound Name | This compound |

| Chemical Name | N-[2-(4-fluorophenyl)ethyl]-2-furamide |

| CAS Number | 380469-52-3 |

| Molecular Formula | C13H12FNO2 |

| Molecular Weight | 233.24 g/mol |

| Chemical Structure | O=C(NCCC1=CC=C(F)C=C1)C=2OC=CC=2 |

The Information Void: A Challenge to Scientific Inquiry

The core requirements of this technical guide—to present quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled due to the stark absence of primary scientific literature. An exhaustive search for pharmacological data associated with this compound, its chemical name, or its CAS number has yielded no specific results on:

-

Receptor Binding Affinity: No published Ki or IC50 values are available to quantify the compound's affinity for the 5-HT1A receptor or to assess its selectivity against other receptors.

-

Functional Activity: There is no publicly available data from functional assays (e.g., [35S]GTPγS binding, cAMP modulation) to confirm whether this compound acts as an agonist, antagonist, or partial agonist at the 5-HT1A receptor, nor to quantify its efficacy and potency (EC50).

-

Downstream Signaling: Without primary data, it is impossible to delineate the specific intracellular signaling cascades modulated by this compound upon its putative interaction with the 5-HT1A receptor.

-

Experimental Protocols: The lack of published studies means there are no methodologies to report for key experiments such as radioligand binding assays, cell-based functional assays, or in vivo animal models.

Logical Relationship Diagram: The Unanswered Questions

The following diagram illustrates the logical workflow of pharmacological characterization that remains to be publicly documented for this compound.

Figure 1. A diagram illustrating the current knowledge gap in the scientific understanding of this compound's mechanism of action.

Conclusion for the Research Community

For researchers, scientists, and drug development professionals, the case of this compound serves as a critical reminder of the importance of published, peer-reviewed data in verifying the pharmacological properties of commercially available compounds. While chemical vendors provide a valuable resource for accessing novel molecules, the claims made on product datasheets should be approached with caution in the absence of independent scientific validation.

Until such data becomes publicly available, any research endeavors utilizing this compound would necessitate a comprehensive in-house characterization of its pharmacological profile. The scientific community awaits the publication of studies that can shed light on the true mechanism of action of this enigmatic compound.

An In-depth Technical Guide on the 5-HT1A Receptor Binding Affinity of WAY-100635

Disclaimer: Initial searches for the 5-HT1A receptor binding affinity of WAY-607695 did not yield publicly available quantitative data. Therefore, this guide focuses on the well-characterized and structurally related 5-HT1A receptor antagonist, WAY-100635, to provide a comprehensive technical overview as requested.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of WAY-100635, a potent and selective 5-HT1A receptor antagonist. This document provides a detailed summary of its binding affinity, the experimental protocols used for its characterization, and an overview of the relevant 5-HT1A receptor signaling pathways.

Quantitative Binding Affinity of WAY-100635 for the 5-HT1A Receptor

WAY-100635 exhibits high affinity for the serotonin 5-HT1A receptor. The binding affinity has been determined through various radioligand binding assays, and the key quantitative metrics are summarized in the table below.

| Parameter | Value | Radioligand | Tissue/Cell Line | Reference |

| pIC50 | 8.87 | [³H]8-OH-DPAT | Rat hippocampal membranes | [1] |

| IC50 | 1.35 nM | [³H]8-OH-DPAT | Rat hippocampus | [2] |

| IC50 | 0.91 nM | - | - | [3] |

| Ki | 0.39 nM | - | - | [3] |

| Kd | 0.10 nM | [³H]WAY-100635 | Rat brain membranes | [4] |

| Kd | 87 ± 4 pM | [³H]WAY-100635 | Rat hippocampal membranes | [5] |

WAY-100635 is characterized as a "silent" antagonist, meaning it has high affinity for the receptor but does not elicit a functional response on its own. It has been shown to be over 100-fold selective for the 5-HT1A receptor compared to other serotonin receptor subtypes and other major neurotransmitter receptors.[1][2]

Experimental Protocols for 5-HT1A Receptor Binding Assays

The binding affinity of WAY-100635 for the 5-HT1A receptor is typically determined using competitive radioligand binding assays. Below are detailed methodologies for these experiments.

Radioligand Displacement Assay

This assay measures the ability of an unlabeled compound (in this case, WAY-100635) to displace a radiolabeled ligand from the 5-HT1A receptor.

Experimental Workflow:

Caption: Workflow for a radioligand displacement assay.

Detailed Methodology:

-

Membrane Preparation:

-

Rat hippocampi are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the membranes.

-

The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT.

-

Increasing concentrations of unlabeled WAY-100635 are added to compete for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin).

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 30 minutes at 25°C).

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of WAY-100635.

-

The IC50 value (the concentration of WAY-100635 that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Saturation Binding Assay

This assay is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of a radiolabeled ligand, such as [³H]WAY-100635.

Experimental Workflow:

Caption: Workflow for a saturation binding assay.

Detailed Methodology:

-

Membrane Preparation: Performed as described in the radioligand displacement assay.

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with increasing concentrations of the radioligand, [³H]WAY-100635.

-

For each concentration, a parallel set of tubes is included with a high concentration of a non-radiolabeled ligand to determine non-specific binding.

-

Incubation is carried out to reach equilibrium.

-

-

Filtration and Quantification: Performed as described in the radioligand displacement assay.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

-

A saturation curve is generated by plotting specific binding against the radioligand concentration.

-

The data can be transformed using a Scatchard plot (Bound/Free vs. Bound) to determine the Kd (the negative reciprocal of the slope) and Bmax (the x-intercept).

-

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[7][8] Activation of the 5-HT1A receptor initiates several downstream signaling cascades.

Canonical Gi/o Signaling Pathway

The classical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase and modulation of ion channels.

Caption: Canonical 5-HT1A receptor signaling pathway.

Upon agonist binding, the 5-HT1A receptor activates the heterotrimeric Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits.

-

Gαi/o subunit: This subunit inhibits the activity of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][9] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA).

-

Gβγ subunit: The Gβγ dimer can directly interact with and open G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[8] It can also inhibit voltage-gated calcium channels, reducing calcium influx.

Non-Canonical Signaling Pathways

In addition to the classical pathway, 5-HT1A receptors can also activate other signaling cascades, particularly those involving MAP kinases.

Caption: Non-canonical 5-HT1A receptor signaling pathways.

The Gβγ subunit released upon 5-HT1A receptor activation can also stimulate other effector proteins, including:

-

Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is implicated in cell survival and neuroprotection.[10]

-

Phospholipase C (PLC): This leads to the activation of protein kinase C (PKC).[10]

-

Ras/Raf/MEK/ERK (MAPK) pathway: The activation of the extracellular signal-regulated kinase (ERK) pathway can influence gene expression related to neuronal plasticity and differentiation.[10][11]

The diverse signaling capabilities of the 5-HT1A receptor underscore its complex role in regulating neuronal function and its importance as a therapeutic target. WAY-100635, as a selective antagonist, is an invaluable tool for elucidating the specific contributions of these pathways to various physiological and pathological processes.

References

- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kirj.ee [kirj.ee]

- 6. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 11. researchgate.net [researchgate.net]

WAY-607695: Unraveling the Profile of a Potential 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-607695 has been identified as a potential agonist for the serotonin 1A (5-HT1A) receptor.[1] This molecule is available from various chemical suppliers for research purposes, indicating its use in preclinical investigations. However, a comprehensive review of publicly accessible scientific literature, including peer-reviewed articles and preclinical study databases, reveals a significant lack of detailed pharmacological and toxicological data. This guide serves to consolidate the currently available information on this compound and to highlight the existing knowledge gaps that present opportunities for future research.

Introduction to 5-HT1A Receptor Agonism

The 5-HT1A receptor, a subtype of the serotonin receptor, is a G protein-coupled receptor predominantly expressed in the brain. Its activation is associated with a range of physiological and neuropsychological processes. Agonists of the 5-HT1A receptor are a class of compounds that bind to and activate this receptor, mimicking the effect of the endogenous neurotransmitter serotonin. These agents have been investigated for their therapeutic potential in a variety of central nervous system disorders, including anxiety, depression, and pain.

This compound: Known Information

Currently, the characterization of this compound in the public domain is limited to its identification as a potential 5-HT1A receptor agonist.[1] Basic chemical properties are available from commercial suppliers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H12FNO2 |

| Molecular Weight | 233.24 g/mol |

| CAS Number | 380469-52-3 |

Data sourced from publicly available supplier information.

Gaps in the Pharmacological Profile

A thorough search of scientific databases reveals a notable absence of published studies detailing the specific pharmacological properties of this compound. To construct a comprehensive pharmacological profile, the following quantitative data would be essential:

Table 2: Desired Pharmacological Data for this compound

| Parameter | Description |

| Binding Affinity (Ki) | The concentration of the compound required to occupy 50% of the 5-HT1A receptors in a competitive binding assay. |

| Functional Potency (EC50) | The concentration of the compound that produces 50% of its maximal effect in a functional assay (e.g., cAMP inhibition, GTPγS binding). |

| Intrinsic Activity (Emax) | The maximum effect of the compound relative to a full agonist. |

| Receptor Selectivity | The binding affinity of the compound for other serotonin receptor subtypes and other neurotransmitter receptors. |

| In Vivo Efficacy | Data from animal models of disease (e.g., anxiety, depression) demonstrating a therapeutic effect. |

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are crucial for the replication and validation of scientific findings. For a compound like this compound, key experiments would include:

-

Radioligand Binding Assays: To determine the binding affinity (Ki) for the 5-HT1A receptor, these assays would typically involve incubating membranes from cells expressing the receptor with a radiolabeled ligand and varying concentrations of this compound.

-

Functional Assays: To assess the functional activity (EC50 and Emax), researchers might employ assays that measure the downstream signaling of the 5-HT1A receptor, such as a [35S]GTPγS binding assay or a cAMP accumulation assay in a suitable cell line.

-

In Vivo Behavioral Models: To evaluate the potential therapeutic effects, this compound could be administered to rodents in established behavioral paradigms like the elevated plus maze (for anxiety) or the forced swim test (for depression).

Unexplored Toxicological Profile

No public data exists on the toxicology and safety profile of this compound. A comprehensive toxicological evaluation is a critical component of drug development.

Table 3: Essential Toxicological Endpoints for this compound

| Parameter | Description |

| In Vitro Cytotoxicity | Assessment of the compound's toxicity in various cell lines. |

| Genotoxicity | Evaluation of the compound's potential to damage genetic material, typically using Ames test, micronucleus assay, etc. |

| Acute Toxicity (LD50) | The single dose of the compound that is lethal to 50% of a test animal population. |

| Repeat-Dose Toxicity | Studies involving daily administration of the compound over a specified period (e.g., 28 or 90 days) to identify target organs of toxicity. |

| Safety Pharmacology | Assessment of the compound's effects on vital functions, including the cardiovascular, respiratory, and central nervous systems. |

| No-Observed-Adverse-Effect Level (NOAEL) | The highest dose of the compound at which no adverse effects are observed in a repeat-dose toxicity study. |

Signaling Pathway and Experimental Workflow Visualizations

Given the lack of specific experimental data for this compound, the following diagrams represent generalized workflows and pathways relevant to the study of a 5-HT1A receptor agonist.

Caption: A generalized workflow for the preclinical evaluation of a novel compound like this compound.

Caption: A simplified signaling pathway of a 5-HT1A receptor agonist like this compound.

Conclusion and Future Directions

This compound remains a molecule of potential interest due to its classification as a 5-HT1A receptor agonist. However, the lack of publicly available data on its pharmacology and toxicology severely limits its current utility and understanding. This presents a clear opportunity for the research community. Future studies should aim to:

-

Characterize the binding and functional profile of this compound at the 5-HT1A receptor and a panel of other receptors to determine its potency and selectivity.

-

Investigate its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) to understand its behavior in a biological system.

-

Conduct comprehensive in vivo studies in relevant animal models to assess its therapeutic efficacy and to establish a preliminary safety and toxicology profile.

The generation of such data would be invaluable for the drug development community, enabling a more informed assessment of the therapeutic potential of this compound.

References

WAY-607695: A Potential 5-HT1A Receptor Agonist for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research data on WAY-607695 is limited. This guide provides a comprehensive overview of the potential research applications of this compound based on its classification as a potential 5-HT1A receptor agonist. The quantitative data and experimental protocols presented are representative of the methodologies typically employed in the evaluation of novel 5-HT1A receptor agonists and should be considered illustrative.

Introduction

This compound is a compound identified as a potential serotonin 1A (5-HT1A) receptor agonist.[1] The 5-HT1A receptor, a subtype of serotonin receptor, is a G-protein-coupled receptor (GPCR) extensively distributed throughout the central nervous system (CNS). Its activation is implicated in a wide array of physiological and pathological processes, making it a significant target for drug discovery in neuroscience. 5-HT1A receptors are involved in the modulation of mood, anxiety, cognition, and motor control.[2] Consequently, agonists of this receptor are of considerable interest for their therapeutic potential in treating various neurological and psychiatric disorders.

Core Research Applications in Neuroscience

The investigation of 5-HT1A receptor agonists like this compound is pivotal for several areas of neuroscience research:

-

Anxiolytic and Antidepressant Effects: 5-HT1A receptor agonists are well-established as having anxiolytic and antidepressant properties. Research in this area would focus on characterizing the effects of this compound in preclinical models of anxiety and depression.

-

Cognitive Enhancement: The 5-HT1A receptor plays a role in learning and memory. Studies may explore the potential of this compound to ameliorate cognitive deficits in models of neurodegenerative diseases or cognitive impairment.

-

Antipsychotic Activity: Atypical antipsychotic drugs often exhibit partial agonism at 5-HT1A receptors, contributing to their therapeutic efficacy and improved side-effect profile.[3] Research could investigate whether this compound exhibits similar properties.

-

Neuroprotection: Activation of 5-HT1A receptors has been shown to confer neuroprotective effects in models of ischemic brain injury and neurotoxicity.

-

Pain Management: There is growing evidence for the involvement of the 5-HT1A receptor in the modulation of pain perception, suggesting a potential role for agonists in analgesia.

Mechanism of Action: The 5-HT1A Receptor Signaling Pathway

As a potential 5-HT1A receptor agonist, this compound would bind to and activate these receptors, initiating a cascade of intracellular signaling events. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions generally result in a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Hypothetical Quantitative Data for this compound

The following tables represent the types of quantitative data that would be generated to characterize the pharmacological profile of a novel 5-HT1A receptor agonist like this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | Data not available |

| 5-HT2A | [3H]Ketanserin | Data not available |

| 5-HT2C | [3H]Mesulergine | Data not available |

| D2 | [3H]Spiperone | Data not available |

| α1-adrenergic | [3H]Prazosin | Data not available |

Table 2: In Vitro Functional Activity

| Assay Type | Cell Line | EC50 (nM) | Emax (%) |

| [35S]GTPγS Binding | CHO-h5-HT1A | Data not available | Data not available |

| cAMP Accumulation | HEK293-h5-HT1A | Data not available | Data not available |

Key Experimental Protocols

Detailed characterization of this compound would involve a series of in vitro and in vivo experiments.

In Vitro Methodologies

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor and its selectivity over other relevant receptors.

-

Protocol Outline:

-

Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Incubate the membranes with a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

-

Functional Assays:

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT1A receptor agonist.

-

Protocol Outline for [35S]GTPγS Binding Assay:

-

Use the same cell membranes as in the binding assay.

-

Incubate the membranes with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.

-

Agonist binding to the GPCR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separate bound and free [35S]GTPγS via filtration.

-

Quantify the bound [35S]GTPγS by liquid scintillation counting.

-

Plot the data to determine the EC50 and Emax values.

-

-

In Vivo Methodologies

-

Elevated Plus Maze (EPM) for Anxiolytic Activity:

-

Objective: To assess the anxiety-reducing effects of this compound in rodents.

-

Protocol Outline:

-

Administer this compound or a vehicle control to mice or rats via an appropriate route (e.g., intraperitoneal injection).

-

After a specific pretreatment time, place the animal in the center of the EPM, which consists of two open and two closed arms.

-

Record the animal's behavior for a set period (e.g., 5 minutes) using a video tracking system.

-

Measure the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

-

-

Forced Swim Test (FST) for Antidepressant-like Activity:

-

Objective: To evaluate the potential antidepressant effects of this compound.

-

Protocol Outline:

-

Administer this compound or a vehicle control to rodents.

-

Place the animal in a cylinder of water from which it cannot escape.

-

Record the duration of immobility during a specific period of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.

-

-

Experimental and Drug Discovery Workflow

The development and characterization of a novel CNS compound like this compound typically follows a structured workflow from initial screening to preclinical evaluation.

Conclusion

This compound, as a potential 5-HT1A receptor agonist, represents a valuable tool for neuroscience research. While specific data on this compound are not widely available, its classification suggests a range of potential applications in studying and developing treatments for anxiety, depression, cognitive disorders, and other CNS conditions. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and other novel 5-HT1A receptor modulators, from initial characterization to preclinical validation. Further research is necessary to elucidate the specific pharmacological profile of this compound and its potential therapeutic utility.

References

- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 2. Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic Role of WAY-607695 in Serotonin Neurotransmission: A Technical Guide to a Putative 5-HT1A Receptor Agonist

Disclaimer: As of late 2025, publicly accessible scientific literature and pharmacological databases lack specific data on the compound WAY-607695. Commercial suppliers list it as a potential 5-HT1A receptor agonist, but no peer-reviewed studies detailing its binding affinity, functional activity, or in vivo effects are available. Therefore, this technical guide will focus on the well-established role of selective 5-HT1A receptor agonists in serotonin neurotransmission, providing a framework for understanding the potential action of a compound like this compound. The data and protocols presented are representative of the methodologies used to characterize such compounds.

Introduction to Serotonin and the 5-HT1A Receptor

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1][2][3] Its effects are mediated by a diverse family of at least 14 receptor subtypes. Among these, the 5-HT1A receptor is one of the most extensively studied.

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is highly expressed in limbic and cortical regions of the brain, including the hippocampus, septum, amygdala, and prefrontal cortex. It also functions as the primary somatodendritic autoreceptor on serotonin neurons in the dorsal and median raphe nuclei. Activation of these presynaptic autoreceptors leads to a decrease in neuronal firing and a reduction in serotonin synthesis and release. Postsynaptically, 5-HT1A receptors are coupled to Gi/o proteins, and their activation hyperpolarizes the cell membrane by opening G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting adenylyl cyclase activity.

Hypothetical Pharmacological Profile of a Selective 5-HT1A Agonist

The following table summarizes the expected quantitative data for a selective 5-HT1A receptor agonist, which would be the anticipated profile for a compound like this compound. The values are illustrative and based on known selective 5-HT1A agonists.

| Parameter | Receptor Subtype | Value | Assay Type |

| Binding Affinity (Ki) | Human 5-HT1A | < 1 nM | Radioligand Binding |

| Human 5-HT2A | > 500 nM | Radioligand Binding | |

| Human 5-HT2C | > 500 nM | Radioligand Binding | |

| Human Dopamine D2 | > 1000 nM | Radioligand Binding | |

| Human Adrenergic α1 | > 1000 nM | Radioligand Binding | |

| Functional Potency (EC50) | Human 5-HT1A | < 5 nM | [35S]GTPγS Binding |

| Intrinsic Activity | Human 5-HT1A | > 90% (Full Agonist) | [35S]GTPγS Binding |

Core Experimental Protocols

Characterizing a novel 5-HT1A agonist involves a series of in vitro and in vivo experiments to determine its affinity, functional activity, selectivity, and physiological effects.

In Vitro Assays

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor and a panel of other receptors to assess selectivity.

-

Methodology:

-

Cell membranes expressing the target receptor (e.g., recombinant human 5-HT1A expressed in CHO or HEK293 cells) are prepared.

-

Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM 5-HT).

-

Following incubation, the membranes are rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. [35S]GTPγS Binding Assay:

-

Objective: To determine the functional potency (EC50) and intrinsic activity (Emax) of the test compound at the 5-HT1A receptor. This assay measures the activation of G-proteins, the first step in the signaling cascade.

-

Methodology:

-

Cell membranes expressing the 5-HT1A receptor are incubated with varying concentrations of the agonist, a fixed concentration of GDP, and [35S]GTPγS.

-

Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. Since [35S]GTPγS is a non-hydrolyzable analog of GTP, it remains bound.

-

The reaction is terminated, and the membranes are filtered to separate bound from free [35S]GTPγS.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data are plotted as the percentage of maximal stimulation achieved by a full agonist (e.g., 5-HT or 8-OH-DPAT) versus the log concentration of the test compound to determine EC50 and Emax.

-

In Vivo Models

1. Hypothermia in Rodents:

-

Objective: To assess the in vivo functional activity of 5-HT1A agonists. Activation of central 5-HT1A receptors induces a characteristic hypothermic response.

-

Methodology:

-

Rodents (mice or rats) are habituated to the experimental room and handling procedures.

-

Baseline rectal temperature is measured using a digital thermometer.

-

The test compound is administered (e.g., via subcutaneous or intraperitoneal injection).

-

Rectal temperature is measured at regular intervals (e.g., every 30 minutes for 2 hours) post-administration.

-

The dose-dependent decrease in body temperature is quantified. The effect can be blocked by a selective 5-HT1A antagonist (e.g., WAY-100635) to confirm receptor-specific action.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for the 5-HT1A receptor and a typical experimental workflow for characterizing a novel 5-HT1A agonist.

Caption: Canonical signaling pathway of the 5-HT1A receptor.

Caption: Experimental workflow for characterizing a novel 5-HT1A agonist.

Conclusion

While specific information on this compound remains elusive, the established pharmacology of selective 5-HT1A receptor agonists provides a strong foundation for understanding its potential role in serotonin neurotransmission. A compound of this class would be expected to exhibit high affinity and functional potency at the 5-HT1A receptor, leading to a reduction in serotonergic neuronal firing and postsynaptic hyperpolarization. Such a profile is characteristic of compounds investigated for anxiolytic and antidepressant properties. The experimental protocols and workflows detailed in this guide represent the standard approach to elucidating the pharmacological profile of any new chemical entity targeting the 5-HT1A receptor.

References

- 1. Synthesis and pharmacology of new camptothecin drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding thermodynamics of serotonin to rat-brain 5-HT1A, 5HT2A and 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-607695: A Technical Guide for Investigating Anxiety-Like Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The serotonin system, and specifically the 5-HT1A receptor, plays a crucial role in regulating mood and anxiety.[1][2] 5-HT1A receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus, amygdala, and prefrontal cortex, where they modulate neuronal activity.[3][4] Agonism at these receptors is a key mechanism for several anxiolytic drugs. WAY-607695 is a compound that has been identified as a potential 5-HT1A receptor agonist, making it a tool for investigating the therapeutic potential of targeting this receptor in anxiety-related research.[5]

Pharmacological Profile

A comprehensive understanding of a compound's pharmacological profile is essential for interpreting experimental results. Key parameters include binding affinity (Ki) and functional activity (e.g., EC50 or IC50).

Table 1: Pharmacological Data for this compound

| Parameter | Receptor | Value | Citation |

| Binding Affinity (Ki) | 5-HT1A | Data not available in published literature | |

| Functional Activity (EC50/IC50) | 5-HT1A | Data not available in published literature |

Note: Researchers are encouraged to perform in-house binding and functional assays to determine these critical parameters for the specific batch of this compound being used.

Experimental Protocols for Assessing Anxiety-Like Behavior

Standardized behavioral paradigms are crucial for evaluating the anxiolytic potential of novel compounds. The following are detailed protocols for two of the most commonly used assays in rodent models.

Elevated Plus Maze (EPM)

The EPM test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[6] An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms of equal dimensions.

-

Animals: Adult male or female rodents (e.g., mice or rats) should be habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: this compound should be dissolved in an appropriate vehicle (e.g., saline, DMSO). The route of administration (e.g., intraperitoneal, oral) and the pretreatment time should be optimized based on the pharmacokinetic properties of the compound. A vehicle control group is essential.

-

Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.[6]

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess for general locomotor effects).

-

-

Interpretation: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.

Light-Dark Box Test

This test is also based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[7][8] Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.[8]

Protocol:

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

-

Animals: Similar to the EPM, animals should be habituated to the testing room before the experiment.

-

Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

-

Procedure:

-

Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

-

Allow the animal to explore the apparatus for a 5 to 10-minute period.

-

Record the session with a video camera.

-

-

Data Analysis: Measure the following parameters:

-

Time spent in the light compartment.

-

Time spent in the dark compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the light and dark compartments.

-

Total locomotor activity.

-

-

Interpretation: An anxiolytic-like effect is suggested by a significant increase in the time spent in the light compartment and the number of transitions.

Signaling Pathways

This compound, as a putative 5-HT1A receptor agonist, is expected to modulate intracellular signaling cascades downstream of this receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[9]

Canonical Gαi/o Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like this compound is expected to initiate the following canonical signaling events:

-

G-protein activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP).[9]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. It can also inhibit voltage-gated Ca2+ channels, reducing calcium influx.

Non-Canonical Signaling: The ERK/MAPK Pathway

Recent evidence suggests that 5-HT1A receptors can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) / mitogen-activated protein kinase (MAPK) pathway.[2][10] The role of this pathway in anxiety is complex and can be region-specific. In some brain regions, activation of the ERK pathway is associated with anxiogenic effects, while in others, it may be involved in the therapeutic actions of anxiolytics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression [frontiersin.org]

- 5. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: WAY-607695 in Animal Models of Depression

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of WAY-607695 in Preclinical Models of Depression

Executive Summary

This technical guide aims to provide a comprehensive overview of the available preclinical data for the compound this compound in established animal models of depression. A thorough and systematic search of publicly available scientific literature and databases has been conducted to collate information regarding its efficacy, the experimental protocols used to assess its antidepressant-like effects, and its underlying mechanism of action.

Despite extensive searches for "this compound" in conjunction with key terms such as "forced swim test," "tail suspension test," "chronic mild stress," "antidepressant," and "animal models," no specific preclinical studies detailing the effects of this compound in behavioral models of depression were identified. The available information is limited to its classification as a chemical entity, with no associated in vivo data on its potential antidepressant activity.

Therefore, this document will outline the standard methodologies for the key animal models of depression that would be used to evaluate a compound like this compound. This will serve as a reference for researchers interested in the preclinical assessment of novel antidepressant candidates.

Standard Animal Models for Antidepressant Screening

The following sections detail the protocols for common behavioral paradigms used to screen for antidepressant efficacy. These models are widely accepted in the field of neuropsychopharmacology.

Forced Swim Test (FST)

The Forced Swim Test, also known as the Porsolt test, is a widely used rodent behavioral test for the evaluation of antidepressant drugs.[1] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[2] This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment.[2]

Experimental Protocol:

-

Apparatus: A transparent cylindrical container (typically 20-25 cm in diameter and 40-50 cm in height for rats; smaller for mice) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.[3][4]

-

Procedure:

-

Pre-test Session (Day 1): Animals are individually placed in the cylinder for a 15-minute period. This initial exposure is to induce a baseline level of immobility.

-

Test Session (Day 2): 24 hours after the pre-test, the animals are administered the test compound or vehicle at a specified time before being placed back into the water-filled cylinder for a 5-6 minute session.

-

Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the final 4 minutes of the test session.

-

-

Endpoint: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant compounds, primarily used in mice.[5][6][7][8] The principle is similar to the FST, where immobility in an inescapable, stressful situation is measured.[5]

Experimental Protocol:

-

Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail using adhesive tape. The mouse is positioned so that it cannot escape or hold onto any surfaces.[8]

-

Procedure:

-

The mouse's tail is attached to the suspension bar with adhesive tape, approximately 1-2 cm from the tip.

-

The animal is suspended for a period of 6 minutes.

-

Data Collection: The total duration of immobility is recorded during the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

-

-

Endpoint: A reduction in the total time of immobility is interpreted as an antidepressant-like effect.[6]

Chronic Mild Stress (CMS)

The Chronic Mild Stress (CMS) model is considered to have high face and predictive validity for depression.[6] It involves exposing rodents to a series of unpredictable, mild stressors over a prolonged period (typically 2-8 weeks) to induce a state resembling human depression, particularly anhedonia (the inability to feel pleasure).[6]

Experimental Protocol:

-

Housing: Animals are individually housed to increase their susceptibility to stressors.

-

Stressors: A varied and unpredictable schedule of mild stressors is applied over several weeks. Examples of stressors include:

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Soiled cage (200 ml of water in sawdust bedding)

-

Paired housing with a cage mate

-

Food or water deprivation

-

Reversal of the light/dark cycle

-

White noise

-

-

Behavioral Assessment (Anhedonia): The primary endpoint is often a measure of anhedonia, typically assessed using the sucrose preference test.

-

Baseline: Before the CMS protocol begins, animals are habituated to a 1% sucrose solution. Their preference for sucrose over water is measured.

-

During/After CMS: The sucrose preference test is repeated at regular intervals. A significant decrease in sucrose consumption or preference in the stress group compared to a non-stressed control group indicates the induction of an anhedonic-like state.

-

-

Endpoint for Drug Testing: The test compound is administered chronically during the later stages of the CMS protocol. A reversal of the CMS-induced deficit in sucrose preference is indicative of an antidepressant effect.

Potential Signaling Pathways and Mechanisms

While no specific data exists for this compound, antidepressant drugs typically exert their effects through the modulation of monoaminergic systems, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[9] The mechanism often involves the inhibition of neurotransmitter reuptake or direct interaction with specific receptors.[9]

A common hypothesis is that by increasing the synaptic availability of these neurotransmitters, a cascade of downstream signaling events is initiated, leading to neuroplastic changes that ultimately alleviate depressive symptoms. These can include alterations in gene expression, growth factor signaling (such as Brain-Derived Neurotrophic Factor, BDNF), and adult neurogenesis in brain regions like the hippocampus.

Diagrams of Standard Experimental Workflows

The following diagrams illustrate the typical workflows for the animal models described above.

Forced Swim Test Experimental Workflow.

Tail Suspension Test Experimental Workflow.

Chronic Mild Stress Experimental Workflow.

Conclusion and Future Directions

References

- 1. Behavioral pharmacology of central nervous system stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Results of mouse studies affected by the way the animals are handled | NC3Rs [nc3rs.org.uk]

- 3. Translational Rodent Paradigms to Investigate Neuromechanisms Underlying Behaviors Relevant to Amotivation and Altered Reward Processing in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse Behavioral Core (HIHG) Miller School of Medicine [med.miami.edu]

- 7. Recent advancements in behavioral testing in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel and optimized mouse behavior enabled by fully autonomous HABITS: Home-cage Assisted Behavioral Innovation and Testing System [elifesciences.org]

- 9. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for WAY-607695 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-607695 is a molecule of interest in pharmacological research, identified as a potential agonist for the 5-HT1A receptor.[1] The 5-HT1A receptor, a subtype of the serotonin receptor, is a G-protein coupled receptor (GPCR) involved in various physiological and neurological processes. Agonism of this receptor is a key mechanism for anxiolytic and antidepressant drugs. This document provides a detailed protocol for a cell-based assay to characterize the activity of this compound on the 5-HT1A receptor, enabling researchers to determine its potency and efficacy.

Signaling Pathway of a 5-HT1A Receptor Agonist

Activation of the 5-HT1A receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is initiated by the coupling of the activated receptor to inhibitory G-proteins (Gi/o). The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to a cellular response.

Caption: Signaling pathway of a 5-HT1A receptor agonist.

Experimental Protocol: 5-HT1A Receptor-Mediated cAMP Assay

This protocol describes a method to quantify the agonist activity of this compound by measuring its effect on intracellular cAMP levels in a recombinant cell line.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the human 5-HT1A receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor (HEK293/5-HT1A).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Test Compound: this compound.

-

Reference Agonist: 8-OH-DPAT (a known 5-HT1A agonist).

-

cAMP Assay Kit: A competitive immunoassay kit utilizing a luminescent or fluorescent readout.

-

Cell Culture Plates: 96-well, white, clear-bottom, tissue culture-treated plates.

-

Reagents for cAMP stimulation: Forskolin.

Procedure:

-

Cell Culture:

-

Maintain HEK293/5-HT1A cells in a 37°C, 5% CO2 incubator.

-

Passage cells every 2-3 days to maintain logarithmic growth.

-

For the assay, seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).

-

Prepare similar dilutions for the reference agonist, 8-OH-DPAT.

-

-

Assay Performance:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of the various concentrations of this compound or 8-OH-DPAT to the respective wells. Include wells with assay buffer only as a negative control.

-

Add 50 µL of a pre-determined concentration of forskolin to all wells to stimulate adenylyl cyclase and induce a measurable level of cAMP. The final forskolin concentration should be one that produces approximately 80% of the maximal cAMP response.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents.

-

Read the plate on a luminometer or fluorescence plate reader.

-

-

Data Analysis:

-

The raw data (luminescence or fluorescence units) will be inversely proportional to the cAMP concentration.

-

Normalize the data to the controls:

-

0% inhibition: Wells with forskolin only (maximum cAMP).

-

100% inhibition: Wells with a saturating concentration of the reference agonist plus forskolin (minimum cAMP).

-

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Experimental Workflow

Caption: Workflow for the this compound cell-based assay.

Data Presentation

The following table presents example data that could be generated from this assay.

| Compound | EC50 (nM) | % Inhibition at Max Concentration |

| This compound | 5.2 | 95% |

| 8-OH-DPAT | 2.8 | 98% |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The provided cell-based assay protocol offers a robust method for characterizing the pharmacological activity of this compound as a 5-HT1A receptor agonist. By quantifying the compound's ability to inhibit forskolin-stimulated cAMP production, researchers can obtain critical data on its potency and efficacy. This information is invaluable for further drug development and for understanding the compound's mechanism of action at the cellular level. Adherence to this protocol will enable the generation of reproducible and reliable data for structure-activity relationship studies and lead optimization efforts.

References

Application Notes and Protocols for WAY-607695 in the Elevated Plus Maze Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-607695 is identified as a potential serotonin 1A (5-HT1A) receptor agonist. The 5-HT1A receptor is a well-established target for anxiolytic drug development, and its activation is generally associated with a reduction in anxiety-like behaviors. The elevated plus maze (EPM) is a widely used behavioral assay to screen for and characterize the anxiolytic or anxiogenic properties of pharmacological agents in rodents. This test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent and the number of entries into the open arms of the maze is indicative of an anxiolytic effect.

These application notes provide a detailed protocol for evaluating the potential anxiolytic effects of this compound using the EPM test. As no direct studies of this compound in the EPM have been published, the following protocols and data are based on established procedures for other 5-HT1A agonists, such as 8-OH-DPAT and NLX-112, and serve as a comprehensive guide for initiating such studies.

Mechanism of Action: 5-HT1A Receptor Signaling

This compound is hypothesized to exert its anxiolytic effects through the activation of 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon agonist binding, initiate a signaling cascade leading to neuronal inhibition. This is primarily achieved through the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

Figure 1: Proposed signaling pathway of this compound via the 5-HT1A receptor.

Experimental Protocol: Elevated Plus Maze Test

This protocol outlines the procedure for assessing the anxiolytic-like effects of this compound in rodents.

Materials

-

Elevated plus maze apparatus (for mice: arms 30-50 cm long, 5-10 cm wide; for rats: arms 50 cm long, 10 cm wide), elevated 40-50 cm from the floor. Two opposite arms are enclosed by walls (15-40 cm high), and the other two are open.

-

This compound

-

Vehicle (e.g., saline, distilled water with a solubilizing agent like Tween 80)

-

Positive control (e.g., Diazepam, a known anxiolytic)

-

Animal subjects (e.g., male C57BL/6 mice or Sprague-Dawley rats, 8-12 weeks old)

-

Video tracking software (e.g., ANY-maze, EthoVision)

-

Cleaning solution (e.g., 70% ethanol)

Procedure

-

Animal Acclimation: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide food and water ad libitum.

-

Habituation: On the day of testing, transfer the animals to the testing room at least 60 minutes before the experiment to allow for habituation to the new environment.[1]

-

Drug Administration:

-

Prepare fresh solutions of this compound, vehicle, and positive control on the day of the experiment.

-

Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). The optimal dose range should be determined in preliminary studies.

-

Administer the vehicle and positive control (e.g., Diazepam 1-2 mg/kg, i.p.) to their respective groups.

-

Allow for a pre-treatment period of 15-30 minutes (depending on the administration route) before placing the animal on the maze.

-

-

EPM Test:

-

Place the animal gently in the center of the maze, facing one of the open arms.[2]

-

Start the video recording and tracking software immediately.

-

Allow the animal to explore the maze freely for a 5-minute session.[3][4]

-

The experimenter should remain out of the animal's sight during the test to avoid influencing its behavior.[2]

-

-

Data Collection: At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.

-

Cleaning: Thoroughly clean the maze with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.[1][2]

Experimental Workflow

Figure 2: Experimental workflow for the elevated plus maze test.

Data Presentation

The following parameters are typically measured and analyzed to assess anxiety-like behavior:

-

Time spent in open arms (%): (Time in open arms / Total time in open and closed arms) x 100

-

Number of entries into open arms (%): (Entries into open arms / Total entries into all arms) x 100

-

Total number of arm entries: A measure of general locomotor activity.

-

Time spent in closed arms (s)

-

Number of entries into closed arms

Exemplary Quantitative Data for a 5-HT1A Agonist

The following table summarizes hypothetical data for a compound with a similar mechanism of action to this compound, demonstrating a typical anxiolytic profile.

| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |

| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.3 ± 2.8 |

| This compound | 0.1 | 25.8 ± 3.5 | 30.1 ± 4.1 | 24.8 ± 3.1 |

| This compound | 0.3 | 38.4 ± 4.2 | 42.7 ± 5.0 | 26.1 ± 2.9 |

| This compound | 1.0 | 22.1 ± 3.8 | 28.5 ± 4.5* | 23.9 ± 3.3 |

| Diazepam | 2.0 | 40.1 ± 4.5 | 45.3 ± 5.5 | 27.0 ± 3.0 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

Note: It is crucial to assess locomotor activity (total arm entries) to ensure that the observed effects on open arm exploration are not due to a general increase or decrease in movement. A true anxiolytic effect should increase open arm exploration without significantly altering overall activity.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the potential anxiolytic properties of this compound. By following the detailed methodology and utilizing the established parameters for the elevated plus maze test, researchers can effectively evaluate the behavioral effects of this compound. The included diagrams of the proposed signaling pathway and experimental workflow serve to clarify the underlying mechanisms and procedural steps. Due to the lack of specific published data for this compound, the presented quantitative data is exemplary and should be replaced with empirically derived results. These guidelines are intended to facilitate the design and execution of robust preclinical studies to characterize the pharmacological profile of this compound.

References

- 1. Behavioural pharmacology: 40+ years of progress, with a focus on glutamate receptors and cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

Application Notes and Protocols: WAY-607695 in the Light-Dark Box Test for Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

The light-dark box test is a widely utilized behavioral paradigm to assess anxiety-like behavior in rodents.[1][2] This test leverages the innate aversion of rodents to brightly illuminated, open spaces and their natural preference for dark, enclosed areas.[1][3] The apparatus consists of a chamber divided into a large, illuminated compartment and a smaller, dark compartment connected by an opening.[2] The animal's willingness to explore the aversive bright chamber is taken as an indicator of its level of anxiety. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.[3] This document provides a detailed protocol for evaluating the potential anxiolytic effects of the compound WAY-607695 using the light-dark box test.

Experimental Protocols

Apparatus

-

Light-Dark Box: A two-compartment box, typically with the dark compartment comprising one-third of the total area and the light compartment comprising the remaining two-thirds.[1] The compartments are connected by a small opening at the floor level.[2]

-

Mouse Dimensions (example): Total: 45 cm x 27 cm x 27 cm; Dark compartment: 15 cm x 27 cm; Light compartment: 30 cm x 27 cm.[4]

-

Rat Dimensions (example): Total: 60 cm x 40 cm x 40 cm; Dark compartment: 20 cm x 40 cm; Light compartment: 40 cm x 40 cm.

-

-

Illumination: The light compartment should be brightly illuminated (e.g., 150-200 lux), while the dark compartment remains minimally lit (e.g., 4-7 lux).

-

Recording: An overhead video camera connected to a computer with tracking software is used to record and analyze the animal's behavior.

Animals

-

Species: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.[1]

-

Housing: Animals should be group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Acclimation: Prior to testing, animals should be acclimated to the testing room for at least 30-60 minutes.[5]

Drug Preparation and Administration

-

Compound: this compound is prepared in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80).

-

Dosing: A dose-response study is recommended to determine the optimal anxiolytic dose. Example doses might range from 1 mg/kg to 30 mg/kg.

-

Administration: The compound is typically administered via intraperitoneal (IP) injection 30 minutes before the test. A vehicle control group and a positive control group (e.g., diazepam) should be included.

Experimental Procedure

-

Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the start of the experiment.[5]

-

Drug Administration: Administer this compound, vehicle, or a positive control compound at the predetermined time before the test.

-

Test Initiation: Gently place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[1]

-

Recording: Start the video recording and allow the animal to freely explore the apparatus for a period of 5 to 10 minutes.[1]

-

Test Termination: At the end of the test period, carefully remove the animal from the apparatus and return it to its home cage.

-

Cleaning: Thoroughly clean the apparatus with a 70% ethanol solution between each trial to eliminate olfactory cues.[6]

Data Analysis

The following parameters are typically measured and analyzed using automated video tracking software:

-

Time spent in the light compartment (seconds): An increase in this parameter suggests an anxiolytic effect.[3]

-

Time spent in the dark compartment (seconds): A decrease in this parameter may indicate reduced anxiety.

-

Number of transitions between compartments: An increase in transitions can reflect increased exploratory behavior and reduced anxiety.

-

Latency to first enter the dark compartment (seconds): A longer latency may indicate reduced aversion to the light compartment.

-

Total distance traveled (cm): This parameter is used to assess overall locomotor activity and to rule out sedative or hyperactive effects of the compound.

Data Presentation

Table 1: Representative Data for the Effect of this compound in the Light-Dark Box Test

| Treatment Group | Dose (mg/kg) | Time in Light (s) | Number of Transitions | Total Distance (cm) |

| Vehicle | - | 120 ± 15 | 15 ± 3 | 1500 ± 200 |

| This compound | 1 | 140 ± 18 | 18 ± 4 | 1550 ± 210 |

| This compound | 3 | 180 ± 20 | 25 ± 5 | 1600 ± 190 |

| This compound | 10 | 220 ± 25 | 32 ± 6 | 1620 ± 220 |

| Diazepam | 2 | 250 ± 30 | 38 ± 7 | 1480 ± 180 |

Note: Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group. This is example data and does not reflect actual experimental results.

Visualizations

Caption: Generalized signaling pathway for an anxiolytic drug.

Caption: Experimental workflow for the light-dark box test.

References

Application Notes and Protocols: Sucrose Preference Test for Anhedonia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and other psychiatric conditions.[1][2] Preclinical research extensively utilizes the sucrose preference test (SPT) to model anhedonia in rodents.[3][1][4] This test leverages the innate preference of rodents for sweet solutions over plain water. A reduction in sucrose preference is interpreted as an anhedonia-like phenotype, which can be potentially reversed by effective antidepressant treatments.[1]

This document provides a detailed protocol for conducting the sucrose preference test. While the specific compound WAY-607695 is identified as a potential 5-HT1A receptor agonist, publically available research detailing its effects in the sucrose preference test for anhedonia is not available at the time of this writing. The protocols and data tables provided herein are intended as a general guide for researchers interested in evaluating the effects of novel compounds, such as this compound, on anhedonia-like behavior in rodents.

Experimental Protocols

The sucrose preference test protocol can vary between laboratories, which can contribute to variability in results.[4] The following is a standardized and widely accepted protocol.

Materials

-

Standard rodent housing cages

-

Two identical drinking bottles per cage (e.g., 50 mL conical tubes with sipper caps)[5]

-

1% (w/v) sucrose solution (dissolve 1g of sucrose in 100 mL of drinking water)

-

Drinking water

-

Animal scale

-

Graduated cylinders or a precision scale for measuring fluid consumption

Experimental Workflow

The following diagram outlines the key phases of the Sucrose Preference Test.

Caption: Experimental workflow for the Sucrose Preference Test.

Detailed Procedure

1. Acclimation and Habituation:

-

Acclimation: Upon arrival, allow animals to acclimate to the housing facility for at least one week before the start of the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[6]

-

Habituation: House animals individually to prevent social competition for fluids. For 2-3 days, replace the single water bottle with two identical bottles, both containing regular drinking water. This habituates the animals to the two-bottle setup. Measure water consumption from both bottles daily to ensure there is no side preference. The position of the two bottles should be switched daily to avoid place preference.[1]

2. Baseline Sucrose Preference:

-

After the habituation period, replace the water in one of the bottles with a 1% sucrose solution.

-

Measure the consumption of both water and the sucrose solution over a 24-48 hour period. Weigh the bottles at the beginning and end of the period to determine the amount of liquid consumed.

-

Calculate the baseline sucrose preference for each animal. Healthy rodents should show a strong preference for the sucrose solution.

3. Induction of Anhedonia (Optional):

-

To model depression-induced anhedonia, animals can be subjected to a chronic stress protocol, such as chronic unpredictable mild stress (CUMS).[5] This involves exposing the animals to a series of mild, unpredictable stressors over several weeks.

4. Drug Administration:

-

Administer the test compound (e.g., this compound) or vehicle according to the study design. The route of administration and dosage will depend on the pharmacokinetic properties of the compound.

5. Sucrose Preference Testing:

-

Following the stress and/or drug administration period, conduct the sucrose preference test.

-

Ensure animals have access to two bottles: one with 1% sucrose solution and one with water.

-

The test is typically run for 24 hours. To prevent a side bias, the position of the bottles should be switched after 12 hours.

-

Measure the amount of sucrose solution and water consumed by each animal by weighing the bottles at the beginning and end of the 24-hour period.

6. Data Calculation:

-

Calculate the sucrose preference percentage using the following formula: Sucrose Preference (%) = (Sucrose Intake (g or mL) / (Sucrose Intake (g or mL) + Water Intake (g or mL))) x 100 [4]

Data Presentation

Quantitative data from the sucrose preference test should be organized in a clear and structured manner to allow for easy comparison between experimental groups.

Table 1: Baseline Fluid Consumption and Sucrose Preference

| Animal ID | Water Intake (mL) - 24h | Sucrose Intake (mL) - 24h | Total Fluid Intake (mL) - 24h | Sucrose Preference (%) |

| Control 1 | ||||

| Control 2 | ||||

| ... | ||||

| Exp. 1 | ||||

| Exp. 2 | ||||

| ... |

Table 2: Sucrose Preference Test Results After Intervention

| Group | N | Sucrose Intake (mL) - 24h (Mean ± SEM) | Water Intake (mL) - 24h (Mean ± SEM) | Total Fluid Intake (mL) - 24h (Mean ± SEM) | Sucrose Preference (%) (Mean ± SEM) |

| Vehicle Control | |||||

| Stress + Vehicle | |||||

| Stress + this compound (Dose 1) | |||||

| Stress + this compound (Dose 2) | |||||

| Stress + this compound (Dose 3) |

Signaling Pathway Considerations

This compound is identified as a potential 5-HT1A receptor agonist. The serotonergic system plays a crucial role in mood regulation, and dysfunction in this system is implicated in depression and anhedonia. 5-HT1A receptors are inhibitory autoreceptors on serotonin neurons and are also located postsynaptically in brain regions involved in mood and reward processing. Agonism at these receptors can modulate serotonin release and neuronal activity in these circuits.

The following diagram provides a simplified representation of the potential role of the serotonergic system in mood regulation.

Caption: Simplified overview of a serotonin synapse.

Conclusion